5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is an organic compound that belongs to the class of isoxazoles and pyrazoles. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, while pyrazoles are characterized by a five-membered ring with two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of hydrazines with isoxazole derivatives or through cycloaddition reactions involving pyrazole precursors. Recent studies have highlighted the synthesis and pharmacological activities of pyrazole derivatives, showcasing their importance in drug development .
5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide can be classified based on its functional groups:
The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide can be accomplished through several methods, including:
For example, one synthetic route involves the reaction of an appropriate isoxazole derivative with an ethyl-substituted pyrazole in the presence of a suitable catalyst under controlled conditions (e.g., temperature and solvent) to yield the target compound .
The molecular structure of 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide consists of:
The molecular formula for this compound is . Its molecular weight can be calculated as follows:
5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide can participate in various chemical reactions, such as:
For instance, the hydrazine component may react with electrophiles to form new derivatives, enhancing its pharmacological profile .
The mechanism of action for compounds like 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide typically involves interaction with biological targets such as enzymes or receptors. The specific mechanism may vary depending on its application but often includes:
Studies have shown that similar compounds exhibit antimicrobial and anti-inflammatory activities, suggesting potential applications in treating infections or inflammatory conditions .
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize the compound's structure and confirm purity .
5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide has potential applications in:
Research continues to explore its efficacy and safety profiles, paving the way for future therapeutic applications .
Pyrazole and isoxazole are five-membered nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry. Pyrazole (1,2-diazole) features two adjacent nitrogen atoms, enabling diverse substitution patterns that influence electronic distribution, molecular conformation, and binding interactions with biological targets. This versatility is evident in numerous FDA-approved drugs, including the Bruton's tyrosine kinase inhibitor ibrutinib (cancer therapy), the PDE5 inhibitor sildenafil (erectile dysfunction), and the JAK inhibitor baricitinib (rheumatoid arthritis, COVID-19) [1] [6]. Similarly, the isoxazole ring (containing adjacent nitrogen and oxygen atoms) contributes to high dipole moments, hydrogen-bonding capability, and metabolic stability. Notable isoxazole-containing drugs include the COX-2 inhibitor valdecoxib (withdrawn due to safety concerns but structurally informative), the antibacterial sulfisoxazole, and the antipsychotic risperidone [4] [8]. The inherent bioisosteric relationship between pyrazole and isoxazole allows for strategic interchangeability in drug design while maintaining pharmacological activity profiles.
Table 1: Structural Properties and Drug Examples of Pyrazole and Isoxazole Motifs
Heterocycle | Core Structure | Key Physicochemical Properties | Representative FDA-Approved Drugs |
---|---|---|---|
Pyrazole | ![]() | pKa ~2.5 (acidic NH), Weak base (pKb ~11.5), Planar geometry, Multiple substitution points (N1, C3, C4, C5) | Ibrutinib (cancer), Sildenafil (ED), Baricitinib (RA, COVID-19), Ruxolitinib (myelofibrosis) |
Isoxazole | ![]() | High dipole moment (~3.5 D), Weak base, Hydrogen-bond acceptor (N, O), Metabolic stability to oxidation | Sulfisoxazole (antibacterial), Risperidone (antipsychotic), Leflunomide (RA), Valdecoxib* (COX-2 inhibitor) |
The fusion or conjugation of pyrazole and isoxazole rings creates hybrid scaffolds that leverage synergistic pharmacological effects. This strategy aims to: (1) enhance target affinity and selectivity via multipoint binding; (2) improve pharmacokinetic properties by balancing lipophilicity and solubility; and (3) overcome drug resistance through novel mechanisms. Pyrazole-isoxazole hybrids exhibit broad-spectrum biological activities, prominently including anticancer effects. Molecular docking studies reveal their ability to interact with diverse oncological targets such as tubulin (disrupting microtubule assembly), EGFR (inhibiting tyrosine kinase activity), HSP90 (disrupting chaperone function), and DNA topoisomerases (causing DNA damage) [3] [6] [8]. For instance, pyrazole-based kinase inhibitors like pralsetinib (RET inhibitor) and avapritinib (KIT/PDGFRα inhibitor) demonstrate clinical efficacy in precision oncology, while isoxazole derivatives like NVP-AUY922 potently inhibit HSP90 [1] [8]. Hybridization amplifies these effects—pyrazole contributes to kinase affinity via nitrogen coordination with ATP-binding sites, while isoxazole enhances solubility and cellular penetration through its polar oxygen atom. Microwave-assisted synthesis further optimizes these hybrids, achieving high yields (>85%) and reduced reaction times (5–10 min versus hours under conventional heating) [3].
Table 2: Anticancer Mechanisms of Pyrazole-Isoxazole Hybrids
Biological Target | Hybrid Structure Features | Mechanistic Action | Reported Bioactivity |
---|---|---|---|
Kinases (EGFR, RET, KIT) | Pyrazole N-coordination, Isoxazole H-bonding | ATP-competitive inhibition, Blocking phosphorylation cascades | IC₅₀ values in nanomolar range for EGFR/RET inhibition [1] [6] |
HSP90 | 3,4,5-Trisubstituted isoxazole | Disruption of chaperone function, Degradation of client oncoproteins | Growth inhibition in >50 cancer cell lines (GI₅₀ < 0.1 μM) [8] |
Tubulin | Pyrazole-aryl conjugation, Isoxazole polarity | Microtubule destabilization, G2/M cell cycle arrest | EC₅₀ = 2.1 μM (tubulin polymerization) [8] |
Topoisomerase II | Planar fused pyrazole-isoxazole core | DNA intercalation, Topoisomerase poisoning | IC₅₀ = 4.8 μM (topoisomerase II inhibition) [3] |
Carbohydrazide (–CONHNH₂) functionalization introduces critical hydrogen-bond donor/acceptor capabilities and conformational flexibility, significantly enhancing the bioactivity of heterocyclic scaffolds. In 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide (Chemical Structure: C₁₀H₁₃N₅O₂; MW: 235.24 g/mol; SMILES: O=C(C1=NOC(C2=CN(CC)N=C2C)=C1)NN), the carbohydrazide moiety bridges the isoxazole ring (position 3) and a hydrazine unit, enabling three key modifications:
Although specific biological data for 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide remains limited in public literature (PubChem CID: 6484393), its structural analogy to validated anticancer hybrids suggests promise. The ethyl and methyl groups on the pyrazole ring (N1 and C3 positions) likely enhance metabolic stability and membrane permeability, while the isoxazole-carbohydrazide unit provides a handle for targeting DNA or enzymes via reversible interactions. Mechanochemical synthesis protocols—using grinding or ball-milling—offer eco-friendly routes to such derivatives under solvent-free conditions, aligning with green chemistry principles [3].
Table 3: Key Structural Features and Potential Bioactivities of 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide
Structural Region | Functional Groups | Potential Biological Contributions | Synthetic Accessibility |
---|---|---|---|
1-Ethyl-3-methylpyrazole | N-Ethyl (lipophilic), 3-Methyl (steric block) | Enhanced metabolic stability (blocking CYP oxidation), Increased log P for membrane penetration | High-yield (75–90%) via Vilsmeier-Haack or enamine cyclization [1] [9] |
Isoxazole-3-carbohydrazide | C=O (H-bond acceptor), NH–NH₂ (H-bond donor/acceptor) | DNA intercalation, Metal chelation (e.g., Zn²⁺ in MMPs), Enzyme inhibition (kinase ATP pocket) | Microwave-assisted condensation (5–8 min, 400 W) [3] |
Hybrid Linkage | Direct C–C bond (pyrazole C4–isoxazole C5) | Conjugation maintains planarity for DNA/target intercalation, Electronic effects modulating reactivity | Suzuki coupling or Claisen condensation [3] [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1